molecular formula C7H8O3 B1210430 3-Methoxycatechol CAS No. 934-00-9

3-Methoxycatechol

Cat. No. B1210430
CAS RN: 934-00-9
M. Wt: 140.14 g/mol
InChI Key: LPYUENQFPVNPHY-UHFFFAOYSA-N
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Description

3-Methoxycatechol is a compound that can undergo various chemical reactions due to its methoxy and catechol functional groups. It is a significant chemical used in different synthetic processes and has been explored in various research contexts to understand its synthesis, properties, and applications.

Synthesis Analysis

The synthesis of 3-Methoxycatechol and its derivatives involves several methods, including oxidative coupling and regiocontrolled reactions. For instance, Sawama et al. (2022) described the oxidative two-way regiocontrolled coupling of 3-methoxycarbonylcatechol with indoles via an ortho-benzoquinone intermediate to generate adducts with regioselectivity confirmed by DFT calculations (Sawama et al., 2022). Additionally, Sastry et al. (2010) developed syntheses for 3-hydroxymollugin and 3-methoxymollugin starting from 3-bromomollugin, showing the versatility of 3-methoxycatechol derivatives in synthetic chemistry (Sastry et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-Methoxycatechol allows for specific interactions and reactions due to its functional groups. The presence of a methoxy group attached to a catechol backbone provides unique electronic and steric properties, influencing its reactivity and applications in organic synthesis.

Chemical Reactions and Properties

3-Methoxycatechol participates in various chemical reactions, including regioselective reductions and coupling reactions. For example, Issa et al. (2006) reported the regioselective reduction of 3-methoxymaleimides using sodium borohydride, highlighting the chemical versatility of methoxy-substituted compounds (Issa et al., 2006).

Scientific Research Applications

Oxidative Coupling Reactions

3-Methoxycatechol has been shown to participate effectively in oxidative coupling reactions. Sawama et al. (2022) demonstrated its use in two-way regiocontrolled coupling with indoles via an ortho-benzoquinone intermediate, resulting in the generation of 4-adducts or 5-adducts. This process was facilitated by phenyliodine(III) diacetate oxidation and validated through DFT calculations (Sawama et al., 2022).

Electrochemical Synthesis of Sulfone Derivatives

Nematollahi and Rahchamani (2002) studied the electrochemical oxidation of 3-methoxycatechol in the presence of benzenesulfinic acid. They found that 3-methoxycatechol can be converted to sulfone derivatives through Michael addition of benzenesulfinate to o-quinones. This research suggests potential applications in electro-organic synthesis (Nematollahi & Rahchamani, 2002).

Transglycosylation Reactions

The acceptor specificity of Streptococcus mutans GS-5 glucosyltransferase-D (GTF-D) for dihydroxy aromatic compounds including 3-methoxycatechol was explored by Meulenbeld and Hartmans (2000). They found that 3-methoxycatechol could be glycosylated with high efficiency, indicating its potential in enzymatic transglycosylation processes (Meulenbeld & Hartmans, 2000).

Involvement in Lignin Degradation

Thorenoor et al. (2009) discovered that a previously uncultured Propionibacterium, isolated from paper mill effluent, could degrade various aromatic hydrocarbons including 3-methoxycatechol. This finding implies that 3-methoxycatechol may be involved in the degradation of lignin-like O-aryl alkyl ethers, highlighting its environmental relevance (Thorenoor et al., 2009).

Atmospheric Chemistry

Pillar and Guzman (2017) studied the oxidation of 3-methoxycatechol at the air-water interface with ozone, providing insights into the atmospheric chemistry of oxygenated aromatics derived from environmental contaminants. Their research indicates the potential of 3-methoxycatechol to produce low molecular weight carboxylic acids and secondary organic aerosols in the atmosphere (Pillar & Guzman, 2017).

Safety And Hazards

3-Methoxycatechol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-methoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUENQFPVNPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020826
Record name 3-Methoxycatechol
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycatechol

CAS RN

934-00-9
Record name 3-Methoxycatechol
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Record name 3-Methoxycatechol
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Record name 3-METHOXYCATECHOL
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Record name 3-Methoxycatechol
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Record name 3-methoxycatechol
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Record name 3-METHOXYCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
Y Tao, A Fishman, WE Bentley, TK Wood - Journal of bacteriology, 2004 - Am Soc Microbiol
… on the nylon membranes; 3-methoxycatechol and methoxyhydroquinone rapidly produced … screening approach in that 3-methoxycatechol synthesis and methoxyhydroquinone …
Number of citations: 80 journals.asm.org
S Zhang, X Wu, Y Xiao - Applied Microbiology and Biotechnology, 2022 - Springer
… The two-step one-pot conversion of 3-methoxycatechol to purpurogallin. a The pH effect on … d Schematic illustration of a novel biocatalytic pathway for conversion of 3-methoxycatechol …
Number of citations: 4 link.springer.com
MDMCR da Silva, MAVR da Silva, G Pilcher - The Journal of Chemical …, 1986 - Elsevier
… The present paper reports the standard molar enthalpy of combustion and the standard molar enthalpy of sublimation of each of the three trihydroxybenzenes, 3-methoxycatechol, and 4-…
Number of citations: 17 www.sciencedirect.com
M Oshima, K Shibata, T Gyouten, S Motomizu, K Tôei - Talanta, 1988 - Elsevier
4,6-Di-tert-butyl-3-methoxycatechol (DBMC) has been developed as a new reagent for boron, the complex anion formed being extracted as an ion-associate with Ethyl Violet into …
Number of citations: 20 www.sciencedirect.com
D Nematollahi, H Goodarzi - Journal of Electroanalytical Chemistry, 2001 - Elsevier
… of new important compounds instigated us to investigate the electro-oxidation of catechol, and some of the 3-substituted catechols such as 3-methylcatechol and 3-methoxycatechol in …
Number of citations: 61 www.sciencedirect.com
M Fujiwara, LA Golovleva, Y Saeki, M Nozaki… - Journal of Biological …, 1975 - Elsevier
… When metapyrocate- chase was incubated with 3-methoxycatechol… The reaction product of 3-methoxycatechol with B- … of P-pyrocatechase with 3-methoxycatechol yielded two spots. …
Number of citations: 122 www.sciencedirect.com
PR Tambe, RL Keiski, GD Yadav - Catalysis in Green …, 2018 - dl.begellhouse.com
… Thus, selective synthesis of 3-methoxycatechol is a challenging task and there are no reports available for O-methylation of pyrogallol using a heterogeneous catalyst. Herein, we report …
Number of citations: 2 www.dl.begellhouse.com
M Hirose, H Tanaka, S Takahashi, M Futakuchi… - Cancer research, 1993 - AACR
… lesions in rats simultaneously given catechol or 3-methoxycatechol with or without prior carcinogen exposure. 3-Methoxycatechol promoted esophageal carcinogenesis either with or …
Number of citations: 55 aacrjournals.org
M Hirose, S Fukushima, R Hasegawa… - Japanese journal of …, 1990 - Wiley Online Library
… 9 and 7 rats treated with 3-methoxycatechol had submucosal hyperplasia and adenomas, … Thus, in the present study catechol and 3-methoxycatechol induced strong cell proliferation …
Number of citations: 17 onlinelibrary.wiley.com
EA Pillar-Little, MI Guzman - Environmental Science & Technology, 2017 - ACS Publications
… This work shows how catechol, pyrogallol, 3-methylcatechol, 4-methylcatechol, and 3-methoxycatechol (all proxies for oxygenated aromatics derived from benzene, toluene, and anisole…
Number of citations: 64 pubs.acs.org

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